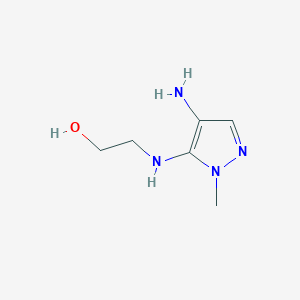
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-amino-1-methylpyrazole and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0°C to 25°C.
Procedure: Ethylene oxide is slowly added to a solution of 4-amino-1-methylpyrazole in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may find use in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-Amino-1-methylpyrazole: A precursor in the synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol.
1-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
5-Amino-3-methyl-1H-pyrazole: A related compound with potential biological activities.
Comparison: this compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse applications.
特性
CAS番号 |
155601-24-4 |
|---|---|
分子式 |
C6H12N4O |
分子量 |
156.19 g/mol |
IUPAC名 |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
InChIキー |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
正規SMILES |
CN1C(=C(C=N1)N)NCCO |
同義語 |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














